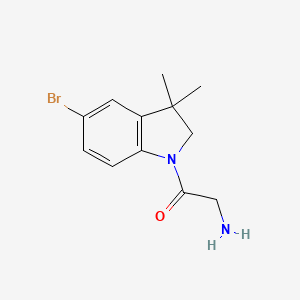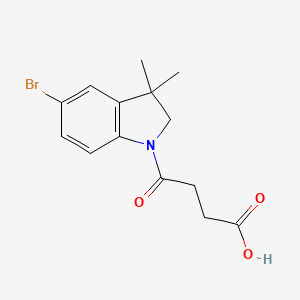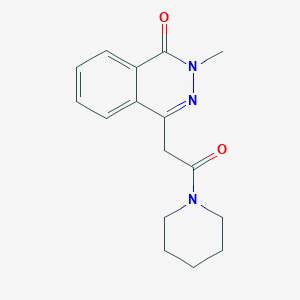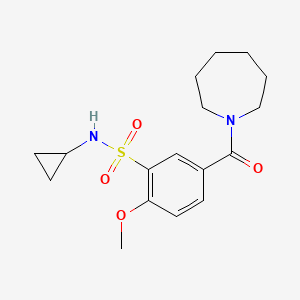
(5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone, also known as EOPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical agent. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
(5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone has been shown to act as a potent inhibitor of various enzymes and receptors in the body. It has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in cell growth and proliferation. This compound has also been shown to inhibit the activity of the dopamine transporter, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects and to modulate the immune response. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone in lab experiments is its high potency and specificity. It has been shown to have a high affinity for its target enzymes and receptors, making it a valuable tool for studying their function. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful dose optimization and safety precautions must be taken to ensure the safety of researchers.
Zukünftige Richtungen
There are many potential future directions for research on (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration method for this compound in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases.
Synthesemethoden
The synthesis of (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone involves the reaction of 5-ethyl-4-formyl-2-oxazoline with piperazine in the presence of a reducing agent. This method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
(5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone has been studied for its potential applications in the field of pharmaceuticals. Its unique chemical structure has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Eigenschaften
IUPAC Name |
(5-ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-8-9(12-7-15-8)10(14)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQOIRAFXHTXLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid](/img/structure/B7637720.png)

![3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B7637730.png)
![N-[4-(2-oxo-2-piperidin-1-ylethyl)phenyl]acetamide](/img/structure/B7637738.png)
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)




![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)